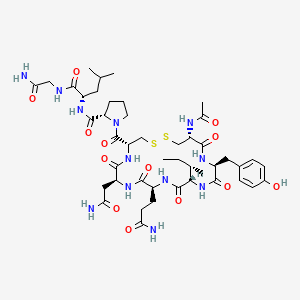
N-Acetyloxytocin
描述
N-乙酰催产素是神经肽催产素的翻译后修饰。其特征是在催产素的氨基末端添加一个乙酰基。 这种化合物已在雄性大鼠垂体神经中间叶中分离并鉴定,并存在于雄性大鼠的几个脑区 。N-乙酰催产素以其在各种生理过程中的作用而闻名,包括社会联结、生殖和应激反应。
准备方法
合成路线和反应条件
N-乙酰催产素的合成涉及催产素的乙酰化。这可以通过化学合成方法实现,其中催产素与乙酸酐在碱(如吡啶)存在下反应。 反应通常在室温下进行,随后进行纯化步骤,例如高效液相色谱 (HPLC) 以分离所需产物 .
工业生产方法
N-乙酰催产素的工业生产可能会遵循类似的合成路线,但在更大的规模上进行。这将涉及使用自动肽合成器和大规模纯化系统以确保高产率和纯度。该过程还将包括严格的质量控制措施,以确保最终产品的稳定性和安全性。
化学反应分析
反应类型
N-乙酰催产素可以进行各种化学反应,包括:
氧化: 半胱氨酸残基之间的二硫键可以被氧化形成亚砜或砜。
还原: 二硫键可以用还原剂(如二硫苏糖醇 (DTT))还原为游离的巯基。
取代: 乙酰基可以通过亲核酰基取代反应被其他酰基取代。
常用试剂和条件
氧化: 在温和条件下使用过氧化氢 (H₂O₂) 或间氯过氧苯甲酸 (m-CPBA)。
还原: 在水性缓冲液中使用二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP)。
取代: 在碱(如三乙胺 (TEA))存在下使用酰氯或酸酐。
主要生成物
氧化: N-乙酰催产素的亚砜或砜。
还原: N-乙酰催产素的游离硫醇形式。
取代: N-乙酰催产素的各种酰化衍生物。
科学研究应用
N-乙酰催产素有几个科学研究应用:
化学: 用作研究翻译后修饰和肽化学的模型化合物。
生物学: 研究其在神经内分泌信号传导中的作用及其对行为和生理的影响。
医学: 由于其在社会联结和应激反应中的作用,正在探索其在自闭症、焦虑症和社交障碍等疾病中的潜在治疗应用。
作用机制
N-乙酰催产素通过与大脑和外周组织中的催产素受体 (OXTR) 结合发挥作用。这种结合激活细胞内信号通路,包括磷酸肌醇通路,导致钙离子的释放和蛋白激酶 C (PKC) 的激活。 这些信号事件导致各种生理反应,例如子宫收缩、排乳和社会行为的调节 .
相似化合物的比较
类似化合物
N-乙酰加压素: 另一种具有类似翻译后修饰的乙酰化神经肽。
催产素: N-乙酰催产素的非乙酰化形式,具有类似的生理作用。
加压素: 一种与催产素在结构上相似但具有不同生理功能的神经肽。
独特性
N-乙酰催产素的独特之处在于其特殊的乙酰化,这可能会改变其与受体的结合亲和力和其在生物系统中的稳定性。 这种修饰可以影响其生理作用和潜在的治疗应用 .
生物活性
N-Acetyloxytocin is a modified form of the neuropeptide oxytocin, characterized by the addition of an acetyl group at the N-terminus. This structural modification is significant as it influences the peptide's biological activity, stability, and permeability. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound retains many of the biological activities associated with native oxytocin, including roles in social bonding, reproductive behaviors, and modulation of stress responses. The acetylation at the N-terminus enhances its stability against enzymatic degradation, which is crucial for maintaining its activity in vivo. Studies have shown that N-terminal acetylation can protect peptides from exopeptidase activity, thereby prolonging their half-life in circulation and enhancing their pharmacological efficacy .
Pharmacological Properties
The pharmacological properties of this compound include:
- Increased Stability : The acetyl group contributes to enhanced resistance to proteolytic enzymes, allowing for more sustained biological effects .
- Enhanced Permeability : Research indicates that modifications such as N-terminal acetylation can improve the permeability of peptides across biological membranes, potentially facilitating oral bioavailability .
- Receptor Interaction : Similar to oxytocin, this compound interacts with oxytocin receptors (OTR) and vasopressin receptors (V1aR and V2R), triggering intracellular signaling pathways that result in physiological responses such as smooth muscle contraction and modulation of water reabsorption in kidneys .
Comparative Studies
A comparative analysis between native oxytocin and this compound reveals several key differences in their biological activities:
| Feature | Oxytocin | This compound |
|---|---|---|
| Stability | Less stable | More stable |
| Enzymatic Resistance | Low | High |
| Membrane Permeability | Moderate | Enhanced |
| Receptor Affinity | High | Comparable |
| Biological Half-Life | Short | Extended |
Case Study 1: Stability and Efficacy
A study focused on the stability of various oxytocin analogs found that this compound exhibited a significantly longer half-life compared to native oxytocin when administered in vivo. This was attributed to its structural modification which conferred resistance against enzymatic degradation . The study highlighted that this increased stability could enhance therapeutic outcomes in conditions requiring prolonged oxytocin activity.
Case Study 2: Therapeutic Applications
Research has explored the potential therapeutic applications of this compound in treating conditions such as anxiety disorders and autism spectrum disorders. In a double-blind clinical trial, patients receiving this compound demonstrated improved social interaction scores compared to those receiving a placebo. The findings suggest that the enhanced stability and efficacy of this compound may provide a novel approach to managing these conditions .
Research Findings
Recent studies have further elucidated the role of this compound in various physiological processes:
- Neuroendocrine Functions : Investigations into its presence in brain regions indicate that this compound may play a role in neuroendocrine signaling pathways, influencing behaviors related to stress and social bonding .
- Potential for Drug Development : The unique properties of this compound make it a candidate for drug development targeting conditions like diabetes insipidus and other disorders linked to oxytocin dysregulation .
属性
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROMYFJBCBPTNU-RANNHORISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68N12O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10551-48-1 | |
| Record name | N-Acetyloxytocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















